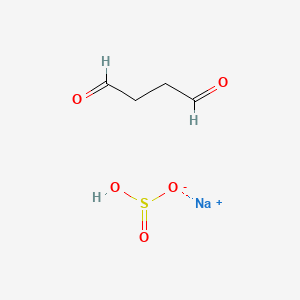
Succinaldehydesodiumbisulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinaldehydesodiumbisulfite can be synthesized through the reaction of succinaldehyde with sodium bisulfite. The process involves the addition of sodium bisulfite to an aqueous solution of succinaldehyde, followed by crystallization to obtain the final product .
Industrial Production Methods
In industrial settings, this compound is produced by reacting succinaldehyde with an excess of sodium bisulfite under controlled temperature and pH conditions. The reaction mixture is then cooled, and the product is isolated by filtration and drying .
Chemical Reactions Analysis
Types of Reactions
Succinaldehydesodiumbisulfite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Succinaldehydesodiumbisulfite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for aldehydes.
Biology: It is used in biochemical assays and as a preservative for biological samples.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of succinaldehydesodiumbisulfite involves its ability to act as a reducing agent and a nucleophile. It can interact with various molecular targets, including aldehydes and ketones, to form stable adducts. This interaction is facilitated by the presence of sulfonate groups, which enhance its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Formaldehydesodiumbisulfite
- Acetaldehydesodiumbisulfite
- Butanedialdisodiumbisulfite
Uniqueness
Succinaldehydesodiumbisulfite is unique due to its specific molecular structure, which allows it to form stable adducts with a wide range of aldehydes and ketones. This property makes it particularly useful in applications where stability and reactivity are essential .
Properties
Molecular Formula |
C4H7NaO5S |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
sodium;butanedial;hydrogen sulfite |
InChI |
InChI=1S/C4H6O2.Na.H2O3S/c5-3-1-2-4-6;;1-4(2)3/h3-4H,1-2H2;;(H2,1,2,3)/q;+1;/p-1 |
InChI Key |
FZFDWXYXLSAKFG-UHFFFAOYSA-M |
Canonical SMILES |
C(CC=O)C=O.OS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















